molecular formula C14H13ClN6O5S B037595 Imazosulfuron CAS No. 122548-33-8

Imazosulfuron

Cat. No.: B037595
CAS No.: 122548-33-8
M. Wt: 412.8 g/mol
InChI Key: NAGRVUXEKKZNHT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imazosulfuron is a systemic sulfonylurea (SU) herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the synthesis of the branch-chain amino acids such as valine, leucine, and isoleucine that are essential in the formation of new cells .

Mode of Action

This compound is absorbed both by roots and foliage and is translocated in the xylem and phloem . The mode of action of this compound is through the inhibition of ALS . This inhibition leads to the blocking of the synthesis of the branch-chain amino acids, thereby inhibiting the formation of new cells .

Biochemical Pathways

The inhibition of ALS disrupts the synthesis of the branch-chain amino acids such as valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS by this compound leads to the cessation of cell growth and eventually results in the death of the plant.

Pharmacokinetics

It is known that this compound is absorbed by both roots and foliage and is translocated throughout the plant via the xylem and phloem

Result of Action

The inhibition of ALS by this compound leads to the blocking of the synthesis of essential amino acids, which are necessary for cell growth . This results in the cessation of cell growth and eventually leads to the death of the plant. In a study, this compound was found to induce acute lethality on zebrafish embryos within 48 hours . It also had adverse effects on heartbeats and induced abnormal development with pericardial edema and scoliosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound residues in soils, crop produce, and subsequent contamination of groundwater is a concern . The solvent used for this compound determines its absorption and residual rates in the soil . For example, acetonitrile percentage is inversely proportional to this compound absorption rate in clay loam environments . Therefore, the environmental conditions can significantly impact the effectiveness and safety of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imazosulfuron is synthesized through a series of chemical reactions involving the formation of sulfonylurea bonds. The key intermediates include 2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl chloride and 4,6-dimethoxypyrimidin-2-amine . The final product is obtained by reacting these intermediates under controlled conditions, typically involving solvents like acetonitrile and dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques like liquid chromatography for purification .

Properties

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGRVUXEKKZNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057946
Record name Imazosulfuron
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Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.652 at 20 °C
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder

CAS No.

122548-33-8
Record name Imazosulfuron
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Record name Imazosulfuron [ISO]
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Record name Imazosulfuron
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Record name Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]
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Record name 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
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Record name IMAZOSULFURON
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Record name Imazosulfuron
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Melting Point

178.6-180.7 °C
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To 200 ml of dichloromethane are added 10.0 g (0.043 mole) of 2-chloroimidazo[1,2-a]pyridine-3sulfonamide and 8.85 g (0.0866 mole) of triethylamine, followed by adding dropwise 6.78 g (0.0433 mole) of phenyl chloroformate with stirring at 20° to 25° C. The mixture is further stirred at the same temperature for 30 minutes, and 4.20 g (0.0433 mole) of 2-amino-4,6-dimethoxyacid and 6.72 g (0.0433 mole) of 2-amino-4,6-dimethoxypyrimidine are added to the mixture in that order. The mixture is refluxed for 5 hours. After completion of the reaction, the dichloromethane is removed under reduced pressure and to the residue is added 50 ml of acetonitrile. The resulting crystals are collected by filtration, washed with three 10 ml portions of acetonitrile and water with water. The crystals were dried in vacuo over P2O5 to give 15.62 g (yield 87.9%) of the title compound.
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.85 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
87.9%

Synthesis routes and methods II

Procedure details

In 30 ml of acetonitrile are dissolved 2.32 g (0.01 mole) of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide and 2.02 g (0.02 mole) of triethylamine, followed by addition of 1.60 g (0.01 mole) of phenyl chloroformate with stirring at 10° to 20° C. The mixture is further stirred at 20° to 25° C. for 30 minutes, and to the mixture are added 1.00 g (0.010 mole) of methanesulfonic acid and then 1.55 g (0.01 mole) of 2-amino-4,6-dimethoxypyrimidine. The mixture is stirred at 60° C. for 15 minutes. After cooling, the crystals which separates out are collected by filtration and washed with water 3 times with 10 ml of water each. The crystals were then dried in vacuo over P2O5 to give 3.42 g (yield 83.0%) of the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
2.32 g
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of imazosulfuron in plants?

A1: this compound inhibits the enzyme acetolactate synthase (ALS) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.

Q2: How does the inhibition of ALS by this compound affect plant growth?

A2: Inhibiting ALS disrupts the production of essential branched-chain amino acids [, , ]. This disruption leads to a cascade of effects, including the inhibition of DNA synthesis, protein turnover, and ultimately, plant death [].

Q3: Are there any studies indicating the alleviation of this compound's effects?

A3: Yes, studies have shown that supplementing treated plants with a combination of isoleucine and valine or their precursors can alleviate the growth inhibition caused by this compound [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H14ClN5O5S and a molecular weight of 411.8 g/mol [].

Q5: How does the formulation of this compound affect its efficacy?

A5: Research indicates that different formulations of this compound, such as granules and wettable powders, can influence its distribution and efficacy in controlling weeds []. For instance, U-granule formulations of this compound mixtures have shown promising results in controlling specific weeds like Echinochloa crus-galli [].

Q6: Does the soil type affect this compound's efficacy?

A6: Yes, this compound's efficacy is influenced by soil properties such as pH and organic matter content [, , , , ]. It generally degrades faster in acidic soils and exhibits higher persistence in alkaline soils [, , ]. Soil type also affects its adsorption and desorption characteristics [, ].

Q7: How does this compound behave under flooded conditions?

A7: this compound degrades faster under anaerobic conditions, primarily due to microbial degradation []. Under aerobic conditions, hydrolysis of the sulfonylurea bond dominates its degradation [].

Q8: How does the structure of this compound contribute to its herbicidal activity?

A8: The sulfonylurea bridge in this compound is crucial for its interaction with the ALS enzyme [, ]. Modifications to this bridge can significantly impact its herbicidal activity and selectivity [].

Q9: What are the primary degradation products of this compound?

A9: The main degradation products are 2-amino-4,6-dimethoxypyrimidine (ADPM), 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide (IPSN), and 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS) [, ]. These products form through various pathways including hydrolysis and demethylation.

Q10: How do environmental factors affect this compound degradation?

A10: Temperature, pH, and microbial activity significantly influence the degradation rate of this compound in soil [, , , ]. Photodegradation also plays a role, with direct photolysis being the dominant pathway in oxygen-rich environments [].

Q11: Has this compound been evaluated for efficacy in different crops?

A12: Yes, research has explored the efficacy and safety of this compound in various crops beyond rice, including potato [, ], bell pepper [, , , ], tomato [, ], watermelon [], and caladium [].

Q12: Are there reported cases of weed resistance to this compound?

A13: Yes, resistance to this compound has been identified in certain weed species, particularly Monochoria vaginalis, a major weed in rice paddies [, , ].

Q13: What is the mechanism behind this resistance?

A14: Resistance in M. vaginalis is primarily attributed to an alteration in the target enzyme ALS [, ]. This alteration reduces the sensitivity of ALS to this compound and other sulfonylurea herbicides.

Q14: How does this compound impact the soil microbial community?

A16: Studies have shown that the application of this compound can alter the composition of the soil bacterial community []. The extent of change varies depending on the concentration and soil type.

Q15: What influences the solubility of this compound?

A18: The solubility of this compound is influenced by factors like pH and temperature. Its solubility is generally low, and this property can impact its bioavailability and efficacy [].

Q16: Are there alternative weed management strategies to using this compound?

A19: Yes, alternative weed management strategies include non-chemical methods like hand weeding and cultural practices like crop rotation and cover cropping [, ]. These methods can be integrated with herbicide applications to enhance weed control and manage herbicide resistance.

Q17: Are there other herbicides that can be used as alternatives or in combination with this compound?

A20: Research has evaluated various herbicides for their efficacy in controlling weeds in combination with this compound. These include herbicides like clomazone, propanil, quinclorac, and pretilachlor, which offer different modes of action and can be integrated into weed management programs [, , , ].

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